4-(allyloxy)-N-isopropylbenzamide
Description
4-(Allyloxy)-N-isopropylbenzamide is a benzamide derivative characterized by an allyloxy group (-O-CH₂CH=CH₂) at the para position of the benzene ring and an isopropylamide (-NH-C(CH₃)₂) substituent. This compound’s structure combines aromatic, amide, and alkene functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
N-propan-2-yl-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-9-16-12-7-5-11(6-8-12)13(15)14-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRONPCKKLTVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Reactivity :
- The allyloxy group in this compound enables participation in Diels-Alder or thiol-ene reactions, unlike the thiadiazole or sulfonyl-thiazole groups in analogs .
- Isopropylamide vs. hydroxamic acid (N-hydroxy-4-isopropylbenzamide): The latter’s hydroxyl group enhances metal-binding capacity, critical for metalloproteinase inhibitors .
Biological Activity :
- Thiadiazole-containing derivatives (e.g., 4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide) exhibit enhanced antimicrobial activity due to sulfur and nitrogen heterocycles, whereas allyloxy derivatives may prioritize polymer or agrochemical applications .
Thermodynamic Properties :
- Molecular weight and polarity vary significantly. For example, sulfonyl-thiazole derivatives (e.g., 417.5 g/mol ) are bulkier than allyloxy analogs, affecting solubility and bioavailability.
Research Findings and Trends
- Pharmaceutical Relevance : Thiadiazole and thiazole-containing benzamides dominate recent patents (e.g., kinase inhibitors ), while allyloxy derivatives remain understudied in medicinal chemistry but prominent in materials science .
- Thermal Stability : Allyl ethers may decompose at lower temperatures (~150°C) compared to sulfonamides or thiadiazoles (>200°C), limiting high-temperature applications .
Q & A
Q. What regulatory guidelines apply to the safe handling of this compound in academic labs?
- Methodological Answer : Follow OSHA Hazard Communication Standard (HCS) and GHS labeling for mutagenicity (Category 2). Waste disposal must comply with EPA regulations (e.g., neutralization of amide bonds before incineration). Institutional review boards (IRBs) may require additional documentation for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
